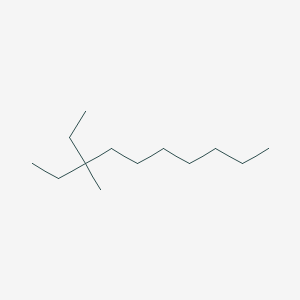
3-Ethyl-3-methyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, where the two methylene hydrogens at position 3 have been replaced by a methyl group and an ethyl group . This compound is known for its role as a volatile oil component, a plant metabolite, and a bacterial metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyldecane typically involves the alkylation of decane. One common method is the Friedel-Crafts alkylation, where decane reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-3-methyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 3-methyl-3-ethyl-1-decanol, 3-methyl-3-ethyl-1-decanal, or 3-methyl-3-ethyldecanoic acid.
Substitution: Formation of 3-chloro-3-methyl-3-ethyldecane or 3-bromo-3-methyl-3-ethyldecane.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyldecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in organic synthesis.
Biology: Investigated for its role as a plant metabolite and its interactions with various enzymes and biological pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-methyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its role as a plant metabolite suggests it may be involved in signaling pathways or as a defense compound against herbivores and pathogens .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-3-propyldecane
- 3-Methyl-3-butyldecane
- 3-Methyl-3-pentyldecane
Comparison: 3-Ethyl-3-methyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity. For instance, the presence of an ethyl group instead of a propyl or butyl group can lead to variations in steric hindrance and electronic effects, impacting its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
17312-66-2 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3-ethyl-3-methyldecane |
InChI |
InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |
InChI-Schlüssel |
XIVQUUGRQDHITC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(CC)CC |
Kanonische SMILES |
CCCCCCCC(C)(CC)CC |
Synonyme |
3-Ethyl-3-methyldecane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















